
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H20N6O3 and its molecular weight is 344.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound with a complex structure that combines elements of triazine and dihydropyridine motifs. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Molecular Structure
The molecular formula of this compound is C19H22N6O3 with a molecular weight of approximately 394.42 g/mol. Its structure features a triazine ring, a pyrrolidine substituent, and a dihydropyridine moiety, which contribute to its unique biological properties.
Property | Value |
---|---|
Molecular Formula | C19H22N6O3 |
Molecular Weight | 394.42 g/mol |
Structure | Contains triazine and dihydropyridine rings |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities:
1. Anticancer Activity
Studies have shown that compounds containing triazine and dihydropyridine structures can inhibit cancer cell proliferation. For instance, N-(4-methoxyphenyl)-N'-(4-(triazine)phenyl)ureas demonstrated significant cytotoxicity against various cancer cell lines in vitro . The mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt, which are crucial for cell survival and proliferation.
2. Anti-inflammatory Properties
Compounds with similar scaffolds have also been reported to exhibit anti-inflammatory effects. A study highlighted that derivatives of pyrrolidine-based compounds showed promising results in reducing inflammation markers in animal models . The specific mechanisms may involve the inhibition of cyclooxygenase (COX) enzymes.
3. Enzyme Inhibition
The compound's structure suggests potential inhibitory activity against various enzymes. For example, triazine derivatives have been linked to the inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism . This could position the compound as a candidate for diabetes treatment.
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of similar triazine-based compounds, researchers found that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines. The study concluded that modifications to the triazine ring significantly enhanced cytotoxic efficacy .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on pyrrolidine derivatives demonstrated their ability to reduce edema in rat models by over 50% compared to control groups when administered at specific doses. This suggests that the incorporation of pyrrolidine enhances anti-inflammatory activity .
Structure-Activity Relationship (SAR)
Quantitative structure–activity relationship (QSAR) studies have been employed to better understand how structural variations influence biological activity. For this compound, modifications at the pyrrolidine nitrogen or substitutions on the triazine ring can lead to significant changes in potency and selectivity towards targeted biological pathways .
化学反応の分析
Nucleophilic Substitution at the Triazine Core
The 1,3,5-triazine ring undergoes regioselective substitutions due to electron-deficient characteristics. Key reactive sites include:
a. Methoxy Group Displacement
The 4-methoxy substituent can be replaced by stronger nucleophiles (e.g., amines, thiols) under acidic or catalytic conditions. For example:
Ar-OCH3+H2N-RHCl, ΔAr-NH-R+CH3OH
This aligns with methodologies for analogous triazine derivatives .
b. Pyrrolidin-1-yl Group Reactivity
The pyrrolidine moiety at position 6 may act as a leaving group in the presence of electrophilic reagents or under transition-metal catalysis. Nickel-mediated cross-couplings (e.g., Suzuki-Miyaura) have been reported for similar triazine systems when halogens are present .
Functionalization of the Dihydropyridine Moiety
The 1-methyl-2-oxo-1,2-dihydropyridine component displays keto-enol tautomerism, enabling reactivity at the carbonyl and α-positions:
a. Carboxamide Hydrolysis
The carboxamide group hydrolyzes under acidic or basic conditions to form a carboxylic acid:
R-CONH2+H2OH+/OH−R-COOH+NH3
This reaction is well-documented for pyridine-3-carboxamides .
b. Oxidation/Reduction
-
Oxidation : The dihydropyridine ring oxidizes to a pyridine derivative using agents like KMnO₄ .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the ring to a tetrahydropyridine .
Cross-Coupling Reactions
The methylene bridge (-CH₂-) linking the triazine and pyridine units can participate in alkylation or acylation. For instance:
Ar-CH2−NH-CO-R+R’-X→Ar-CH2−N(CO-R)R’+HX
Similar transformations are observed in triazine-pyrrolidine hybrids .
Condensation and Cyclization
The carboxamide group may engage in condensations with hydrazines or amines to form heterocycles (e.g., triazoles, imidazoles) . For example:
R-CONH2+H2N-NH2→R-CONH-NH2ΔR-triazole
Comparative Reactivity Table
Mechanistic Insights
特性
IUPAC Name |
N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3/c1-21-7-5-6-11(14(21)24)13(23)17-10-12-18-15(20-16(19-12)25-2)22-8-3-4-9-22/h5-7H,3-4,8-10H2,1-2H3,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTGLYKDBTTWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。